N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine

Description

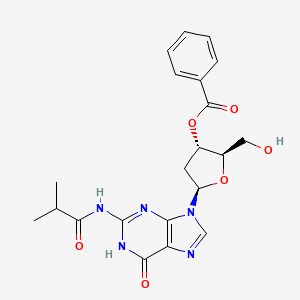

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine is a chemically modified nucleoside derivative of 2'-deoxyguanosine. The compound features two protective groups: an isobutyryl moiety at the N2 position of the guanine base and a benzoyl group at the 3'-hydroxyl of the deoxyribose sugar (Fig. 1). These modifications enhance stability during synthetic procedures, particularly in oligonucleotide synthesis, by preventing undesired side reactions such as alkylation or oxidation . The synthesis involves multi-step protocols, including UV irradiation, protecting group manipulation (e.g., tert-butyldimethylsilyl, TBDMS), and chromatographic purification, with yields ranging from 36% to 95% depending on the reaction step .

The compound’s primary applications include serving as a precursor for isotopically labeled analogs (e.g., 15N-labeled derivatives) for NMR and mass spectrometry studies, as well as in the synthesis of cyclonucleosides like (5′S)-8,5′-cyclo-2′-deoxyguanosine, which are relevant to DNA damage research .

Properties

IUPAC Name |

[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(14(9-27)31-15)32-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOWMNSJEHKBBW-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00979888 | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63660-23-1 | |

| Record name | Guanosine, 2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63660-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063660231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reagents

- Starting material: 2'-deoxyguanosine

- Reagents:

- Isobutyryl chloride (for N2 protection)

- Benzoyl chloride (for 3'-O protection)

- Base (e.g., sodium hydroxide, potassium carbonate, or pyridine)

- Solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or pyridine

Synthetic Route Overview

| Step | Reaction | Conditions | Purpose |

|---|---|---|---|

| 1 | Protection of exocyclic amino group (N2) with isobutyryl chloride | Alkaline medium, room temperature, stirring | To form N2-isobutyryl-2'-deoxyguanosine intermediate |

| 2 | Protection of 3'-hydroxyl group with benzoyl chloride | Pyridine or suitable base, controlled temperature | To introduce 3'-O-benzoyl protecting group |

| 3 | Purification | Chromatography or crystallization | Isolation of pure N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine |

Detailed Procedure

N2-Isobutyrylation: The 2'-deoxyguanosine is dissolved in an aprotic solvent like DMSO or acetonitrile. Isobutyryl chloride is added dropwise under stirring in the presence of a base such as potassium carbonate or pyridine. The reaction is typically conducted at room temperature to prevent degradation. The isobutyryl group selectively acylates the exocyclic amino group of guanine.

3'-O-Benzoylation: After isolation or in a one-pot process, benzoyl chloride is added to the reaction mixture to protect the 3'-hydroxyl group. Pyridine is commonly used as both solvent and base to facilitate the esterification reaction. The reaction temperature is carefully controlled to avoid over-acylation or degradation.

Purification: The crude product undergoes purification via chromatographic techniques, such as reversed-phase medium-pressure liquid chromatography (MPLC) using gradients of acetonitrile and water, or by crystallization. This step ensures removal of unreacted starting materials, side products, and excess reagents.

Reaction Yields and Conditions

- Yields for the N2-isobutyryl protection step typically range from 60% to 80%, depending on reaction time, temperature, and reagent purity.

- The subsequent 3'-O-benzoylation generally proceeds with yields above 70%.

- Optimizing parameters such as reagent stoichiometry, solvent dryness, and inert atmosphere (argon or nitrogen) enhances reproducibility and yield.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): 1H NMR confirms regioselective protection with characteristic chemical shifts for the isobutyryl methyl groups and benzoyl aromatic protons.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the protected nucleoside (m/z ~441.4 for [M+H]+).

- UV-Vis Spectroscopy: Absorption maxima at 254 nm are used to assess purity and concentration.

Solubility Considerations

- The compound is sparingly soluble in water due to hydrophobic protecting groups.

- Solubility is enhanced in organic solvents such as DMSO or DMF, often used at concentrations up to 10% v/v in aqueous buffers.

- Mild heating (up to 40°C) and sonication facilitate dissolution without compromising chemical integrity.

- Data Table: Summary of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting material | 2'-deoxyguanosine | Commercially available |

| N2 Protection reagent | Isobutyryl chloride | Added dropwise under alkaline conditions |

| 3'-O Protection reagent | Benzoyl chloride | Typically in pyridine |

| Solvents | DMSO, acetonitrile, pyridine | Dry solvents preferred |

| Base | Potassium carbonate, pyridine | Neutralizes HCl formed |

| Temperature | Room temperature (20–25°C) | Controlled to prevent degradation |

| Reaction time | Several hours (2–24 h) | Depends on scale and conditions |

| Purification method | MPLC, crystallization | Ensures >95% purity |

| Yield | 60–80% (N2 protection), >70% (3'-O protection) | Optimized by reagent ratios and atmosphere |

| Analytical methods | 1H NMR, HRMS, UV-Vis | Confirm structure and purity |

The preparation of this compound is a well-established two-step protection process involving selective acylation of the exocyclic amino group and the 3'-hydroxyl group of 2'-deoxyguanosine. The use of isobutyryl and benzoyl protecting groups balances stability during oligonucleotide synthesis and ease of removal in later steps. Optimization of reaction conditions, including solvent choice, temperature control, and purification techniques, is critical for achieving high yields and purity. Analytical validation by NMR and mass spectrometry ensures the structural integrity of the compound for its application in molecular biology and therapeutic oligonucleotide synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine serves as a crucial building block in the synthesis of modified nucleotides and oligonucleotides. Its structural properties facilitate the study of DNA and RNA interactions, enabling researchers to explore nucleic acid behavior under different conditions.

Biology

This compound is employed in developing probes and assays for detecting nucleic acids. Its ability to interact with specific enzymes allows for detailed studies of enzyme mechanisms, contributing to our understanding of biological processes.

Medicine

Research indicates potential antiviral properties, particularly against HIV-1. The compound acts as an inhibitor of the HIV-1 nucleocapsid protein NCp7, disrupting its function and preventing viral replication. This application is promising for developing new antiviral therapies.

Industry

In the biotechnology sector, this compound is utilized in producing diagnostic reagents and as a precursor for synthesizing pharmaceuticals. Its role in oligonucleotide synthesis is particularly valuable for advancing diagnostic methodologies.

Research has shown that this compound possesses significant biological activity:

- Inhibition of Bacterial Processes : It inhibits bacterial translocation and prostaglandin synthesis, affecting ATP synthesis across various bacterial species.

- Influence on Nucleic Acid Metabolism : It can influence polymerase and nuclease activity, impacting DNA replication and repair mechanisms.

Inhibition Studies

The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | Inhibition Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 15 μg/mL | Inhibition of ATP synthesis |

| Staphylococcus aureus | 10 μg/mL | Disruption of prostaglandin synthesis |

| Mycobacterium tuberculosis | 8 μg/mL | Interference with energy metabolism |

These studies suggest that the compound's inhibitory effects are dose-dependent and vary across different bacterial species.

Antibacterial Activity

A study demonstrated that this compound effectively reduced bacterial growth in vitro, particularly against Gram-positive bacteria. This highlights its potential as a therapeutic agent for treating infections caused by resistant strains.

Nucleic Acid Interaction

Research focused on the binding affinity of this compound with DNA polymerases indicated that it competes effectively with natural nucleotides. This suggests its utility in designing selective inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves its interaction with specific molecular targets, such as nucleic acids and proteins. The compound can bind to the active sites of enzymes or nucleic acid sequences, thereby inhibiting their function. For example, its role as an HIV-1 nucleocapsid protein NCp7 inhibitor involves binding to the zinc finger motifs of the protein, disrupting its ability to package viral RNA and assemble infectious virions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Derivatives

Biological Activity

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine is a modified nucleoside that has garnered attention for its significant biological activities, particularly in the fields of molecular biology and pharmacology. This compound is characterized by the addition of an isobutyryl group at the nitrogen-2 position of the guanine base and a benzoyl group at the 3' position, which enhances its biochemical properties compared to unmodified nucleosides.

- Molecular Formula : C₁₄H₁₉N₅O₅

- Molecular Weight : Approximately 319.33 g/mol

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Bacterial Processes : The compound has demonstrated the ability to inhibit bacterial translocation and prostaglandin synthesis, which are critical processes in bacterial metabolism. This inhibition can affect adenosine triphosphate (ATP) synthesis across various bacterial species, making it a potential candidate for antibacterial treatments.

- Influence on Nucleic Acid Metabolism : Interaction studies have shown that this compound can influence the activity of specific polymerases and nucleases, thereby affecting DNA replication and repair mechanisms. Its structural modifications enhance its interaction profiles compared to unmodified nucleosides.

- Application in Oligonucleotide Synthesis : this compound is utilized in the synthesis of oligodeoxyribonucleotide phosphoramidates, which can be important for developing diagnostic tools and therapeutic applications.

Inhibition Studies

This compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 15 μg/mL | Inhibition of ATP synthesis |

| Staphylococcus aureus | 10 μg/mL | Disruption of prostaglandin synthesis |

| Mycobacterium tuberculosis | 8 μg/mL | Interference with energy metabolism |

These studies suggest that the compound's inhibitory effects are dose-dependent and vary across different bacterial species.

Case Studies

- Antibacterial Activity : A study demonstrated that this compound effectively reduced bacterial growth in vitro, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

- Nucleic Acid Interaction : Another research project focused on the binding affinity of this compound with DNA polymerases. Results indicated that it competes effectively with natural nucleotides, suggesting its utility in designing selective inhibitors for therapeutic purposes.

Applications

This compound has several notable applications:

- Antibacterial Treatment Development : Due to its ability to inhibit key bacterial processes, it is being explored as a lead compound for new antibacterial agents.

- Oligonucleotide-Based Diagnostics : Its role in synthesizing phosphoramidates presents opportunities for advancing diagnostic methodologies in molecular biology.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine with high purity?

- Methodological Answer : The synthesis involves UV irradiation (254 nm) under argon to initiate cyclization, followed by purification using reversed-phase C-18 column chromatography with acetonitrile/water gradients. Monitoring via TLC (e.g., 85/15 CHCl₃/MeOH) ensures reaction completion. Protecting groups like tert-butyldimethylsilyl (TBDMS) are employed to stabilize intermediates, and ESI-MS is used for mass validation .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- ESI-MS : For molecular weight confirmation (e.g., [M+H]+ = 323.1 Da) .

- TLC : To monitor reaction progress and purity.

- NMR : For structural elucidation of isotopic labeling (e.g., ¹⁵N incorporation) .

- HPLC : Paired with electrochemical detection for quantifying oxidative adducts like 8-oxodG .

Q. How can researchers avoid depurination when incorporating this compound into oligonucleotides?

- Methodological Answer : Protect the 5′-OH with 4,4′-dimethoxytrityl (DMT) and the 3′-OH with cyanoethyl phosphoramidites during solid-phase synthesis. Post-synthesis, use mild deprotection (e.g., DBU in ethanol) to retain adduct integrity .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁵N) optimize NMR or mass spectrometry studies of this compound?

- Methodological Answer : Incorporate ¹⁵N at specific positions (e.g., NH₂ groups) via synthetic routes using isotopically enriched precursors. Purify intermediates with silica gel columns (e.g., 0–4% MeOH in CH₂Cl₂) and validate isotopic incorporation using high-resolution ESI-MS. This enables precise tracking in DNA repair studies or metabolic tracing .

Q. What structural insights explain the error-prone synthesis by DNA polymerases opposite this modified nucleoside?

- Methodological Answer : Human polymerase kappa (hPol κ) exhibits reduced fidelity when replicating past 8-oxoG adducts due to altered active-site geometry. X-ray crystallography and kinetic assays reveal misincorporation rates (e.g., dATP vs. dCTP) and structural distortions caused by the adduct .

Q. What methodologies enable detection of oxidative DNA adducts derived from this compound in biological samples?

- Methodological Answer :

- Isotope Dilution LC-ESI-MS/MS : Spike samples with ¹⁵N-labeled internal standards for quantification .

- ELISA : Use monoclonal antibodies (e.g., Abcam #ab201734) for high-throughput urinary 8-OHdG measurement .

- Enzymatic Digestion : Treat DNA with nucleases (e.g., nuclease P1) to release adducts for HPLC-EC analysis .

Q. How do enzymatic synthesis approaches improve yields of 2'-deoxyguanosine derivatives compared to chemical methods?

- Methodological Answer : Engineered enzymes like BaPNP-Mu3 (E57A/T189S/L243I) enhance substrate specificity in one-pot cascades. Coupling thymidine phosphorylase (EcTP) with BaPNP increases yields 5.6-fold by optimizing phosphate donor recycling and reducing side reactions .

Q. What protection strategies mitigate instability during large-scale synthesis of this compound?

- Methodological Answer : Use argon-purged reactors to prevent oxidation. Stabilize intermediates with TBDMS groups and employ low-temperature storage (-20°C) with desiccants. For long-term stability, lyophilize purified products under vacuum .

Distinction Between Basic and Advanced Questions

- Basic : Focus on synthesis, characterization, and foundational applications (e.g., oligonucleotide incorporation).

- Advanced : Address isotopic labeling, enzyme kinetics, structural biology, and high-sensitivity detection in complex biological systems.

Excluded Commercial/Consumer Topics

- Pricing, supplier details, and industrial-scale production are omitted per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.